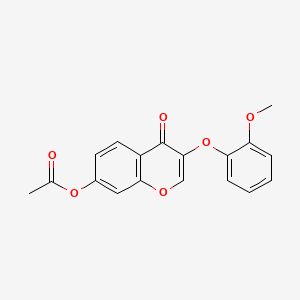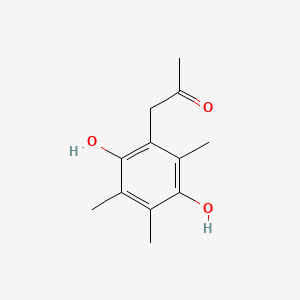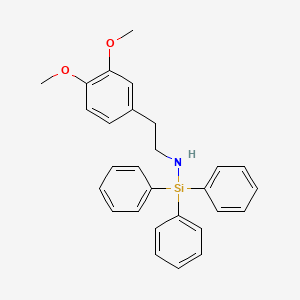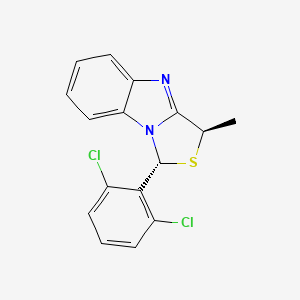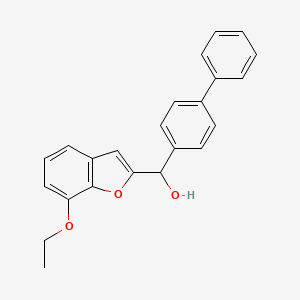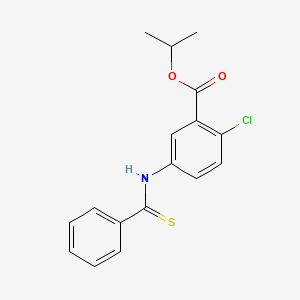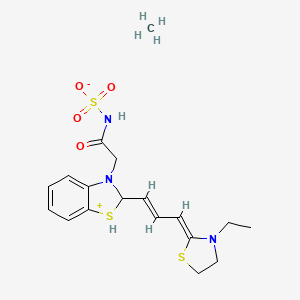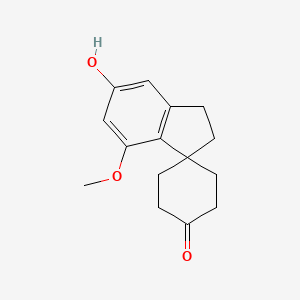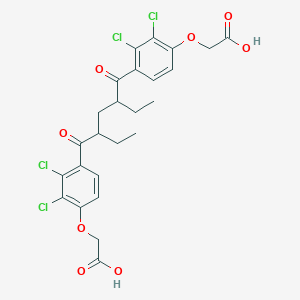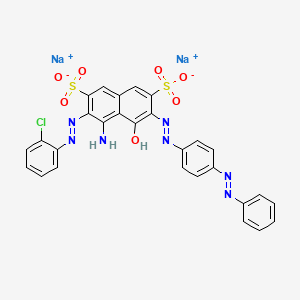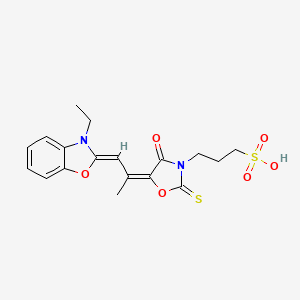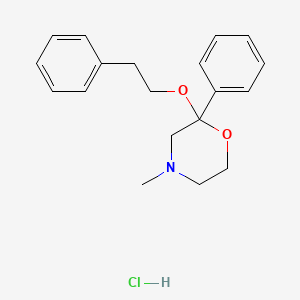
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride is a chemical compound that belongs to the class of substituted phenylmorpholines. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology .
Métodos De Preparación
The synthesis of 4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride typically involves the reaction of 4-methylmorpholine with 2-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol. The product is then purified through crystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as depression and anxiety, due to its ability to modulate neurotransmitter levels.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects. The pathways involved include the modulation of serotonin and dopamine receptors, which are critical in regulating mood and behavior .
Comparación Con Compuestos Similares
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride can be compared with other similar compounds, such as:
2-Phenylmorpholine: Known for its stimulant effects and use in the treatment of attention deficit hyperactivity disorder.
3-Methyl-2-phenylmorpholine: Studied for its potential as an anorectic agent.
4-Methyl-2-phenylmorpholine: Investigated for its effects on serotonin receptors and potential use in treating depression
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
124497-92-3 |
|---|---|
Fórmula molecular |
C19H24ClNO2 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
4-methyl-2-phenyl-2-(2-phenylethoxy)morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-20-13-15-22-19(16-20,18-10-6-3-7-11-18)21-14-12-17-8-4-2-5-9-17;/h2-11H,12-16H2,1H3;1H |
Clave InChI |
NUQZKZAUROUDCF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC(C1)(C2=CC=CC=C2)OCCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



